molecular formula C17H15N3O4S B2710881 ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851945-32-9

ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No. B2710881
M. Wt: 357.38
InChI Key: SKDVTPKUVPJQLX-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate” belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are attractive to medical chemists as they have shown high inhibitory activity against the replication process of tumor cells . The structure of thiazolo[3,2-a]pyrimidine can be easily modified by changing the number and nature of substituents .


Synthesis Analysis

The synthesis of thiazolopyrimidines involves various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidines, especially those that are 2-substituted, are promising structural fragments for the development of drugs . The presence of an asymmetric carbon atom, C5, determines the existence of two enantiomers (R- and S-isomers) . The crystal structure of the resulting compound was established using SCXRD .


Chemical Reactions Analysis

Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . For example, compounds reacted with 1,4-dithiane-2,5-diol to produce ethyl 2′,5-diaryl-4′-hydroxy-7-methyl-3-oxo-4′,5′-dihydro-2′H,3H,5H-spiro[thiazolo[3,2-a]pyrimidine-2,3

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that derivatives of thiazolo[3,2-a]pyrimidine, similar to ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, are synthesized through reactions involving various starting materials. These compounds are of interest due to their structural complexity and potential biological activities. For instance, a study described the synthesis of novel benzothiazole and thiazolopyrimidine derivatives, highlighting the methods used to achieve these complex molecules and their potential applications in medicinal chemistry due to their bioactive properties (Mohamed, 2014).

Biological Activities

Some studies focus on the synthesis of thiazolopyrimidine derivatives due to their anticipated antimicrobial and anti-inflammatory properties. For example, research on benzodifuranyl derivatives derived from visnaginone and khellinone, including compounds with thiazolo[3,2-a]pyrimidine motifs, demonstrated significant anti-inflammatory and analgesic activities. These findings suggest that modifications incorporating the thiazolopyrimidine unit can lead to promising biological activities, with potential applications in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Supramolecular Chemistry

Research on the structural modifications of thiazolo[3,2-a]pyrimidines has provided insights into their conformational features and supramolecular aggregation. This information is crucial for understanding the chemical behavior of these compounds and their potential applications in material science and nanotechnology. The study explores how different substituents affect the molecular packing and interaction patterns, which is relevant for designing compounds with specific properties (Nagarajaiah & Begum, 2014).

Anticancer Research

There is also interest in thiazolopyrimidine derivatives as potential anticancer agents. A study synthesized a series of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and evaluated their cytotoxicity against human cancer cell lines. Some compounds showed promising activity, highlighting the therapeutic potential of thiazolopyrimidine derivatives in cancer treatment (Nagarapu et al., 2013).

properties

IUPAC Name

ethyl 4-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-3-24-16(23)11-4-6-12(7-5-11)19-14(21)13-8-18-17-20(15(13)22)10(2)9-25-17/h4-9H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDVTPKUVPJQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

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